molecular formula C6H9N3 B3233362 6-Ethylpyrazin-2-amine CAS No. 13535-10-9

6-Ethylpyrazin-2-amine

Cat. No.: B3233362
CAS No.: 13535-10-9
M. Wt: 123.16 g/mol
InChI Key: AMVGBDVKDDWPAW-UHFFFAOYSA-N
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Description

6-Ethylpyrazin-2-amine is an organic compound with the molecular formula C6H9N3. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of an ethyl group attached to the pyrazine ring at the 6th position and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylpyrazin-2-amine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reduction of p-nitrobenzaldehyde and nitrolinear ketone to obtain 2-amino-6-methylpyridine, followed by alkylation to convert the methyl group into an ethyl group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions typically include the use of solvents like acetonitrile and water, along with catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Uniqueness: 6-Ethylpyrazin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-ethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVGBDVKDDWPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671736
Record name 6-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-10-9
Record name 6-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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